molecular formula C9H6Cl4O3 B14619093 (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid CAS No. 60210-91-5

(2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid

Cat. No.: B14619093
CAS No.: 60210-91-5
M. Wt: 303.9 g/mol
InChI Key: FWKHTRLMNMHTKB-VKHMYHEASA-N
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Description

(2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid: is a chemical compound characterized by the presence of a tetrachlorophenoxy group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid typically involves the reaction of 2,3,4,6-tetrachlorophenol with a suitable propanoic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a model compound for understanding the interactions between chlorinated aromatic compounds and biological systems.

Medicine: Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory agent or in the development of new pharmaceuticals targeting specific pathways.

Industry: In industry, the compound is explored for its potential use in the production of herbicides, pesticides, and other agrochemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

    2,3,4,6-Tetrachlorophenol: A chlorinated derivative of phenol with similar structural features.

    2,3,4,5-Tetrachlorophenol: Another isomer with four chlorine atoms on the phenol ring.

    2,3,5,6-Tetrachlorophenol: An isomer with a different arrangement of chlorine atoms.

Uniqueness: (2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid is unique due to the presence of the propanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its phenol derivatives. This structural difference allows for a broader range of applications and interactions in various scientific and industrial contexts.

Properties

CAS No.

60210-91-5

Molecular Formula

C9H6Cl4O3

Molecular Weight

303.9 g/mol

IUPAC Name

(2S)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid

InChI

InChI=1S/C9H6Cl4O3/c1-3(9(14)15)16-8-5(11)2-4(10)6(12)7(8)13/h2-3H,1H3,(H,14,15)/t3-/m0/s1

InChI Key

FWKHTRLMNMHTKB-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl

Canonical SMILES

CC(C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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